Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane
Overview
Description
Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane is a heterocyclic compound with the molecular formula C19H13N9. It is known for its unique structure, which consists of three benzotriazole units connected to a central methane carbon.
Mechanism of Action
Mode of Action
It’s known that benzotriazole derivatives can act as ligands, forming complexes with various metal ions . These complexes can exhibit different properties and activities depending on the nature of the metal ion and the surrounding environment .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s known that the compound should be stored in a dry, room-temperature environment for optimal stability .
Biochemical Analysis
Biochemical Properties
Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to act as a ligand, forming complexes with metal ions, which can influence the activity of metalloenzymes. For instance, it has been observed to interact with copper and palladium ions, facilitating catalytic processes such as the Sonogashira coupling reaction . Additionally, the benzotriazole moiety in this compound can stabilize radicals and anions, making it a versatile tool in synthetic organic chemistry .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that derivatives of benzotriazole can exhibit anticancer activity by inducing apoptosis in cancer cells . The compound’s ability to interact with cellular proteins and enzymes can lead to alterations in cell function, potentially making it a valuable agent in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming stable complexes that can either inhibit or activate enzymatic activity. The compound’s benzotriazole rings can act as electron-donating or electron-withdrawing groups, influencing the reactivity of the molecules they are attached to . Additionally, this compound can stabilize transition states and intermediates in biochemical reactions, thereby modulating the reaction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its activity over extended periods, although degradation products may form under certain conditions, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or therapeutic benefits. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . Understanding these pathways is essential for predicting the compound’s behavior in vivo and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and affinity for lipid membranes, which can impact its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its biochemical effects . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane typically involves the reaction of benzotriazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods: The process may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the benzotriazole units.
Substitution: The benzotriazole units can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while reduction can produce benzotriazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Benzotriazole-1-methanol
- Di(1H-benzo[d][1,2,3]triazol-1-yl)methane
- 1,2,3-Triazoles
Comparison: Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane is unique due to its three benzotriazole units connected to a central methane carbon, which provides it with distinct structural and chemical properties. Compared to similar compounds, it offers enhanced stability and versatility in forming coordination complexes, making it particularly valuable in materials science and coordination chemistry .
Properties
IUPAC Name |
1-[bis(benzotriazol-1-yl)methyl]benzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N9/c1-4-10-16-13(7-1)20-23-26(16)19(27-17-11-5-2-8-14(17)21-24-27)28-18-12-6-3-9-15(18)22-25-28/h1-12,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENLCXAGJRTBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395687 | |
Record name | 1,1',1''-Methanetriyltris(1H-benzotriazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88088-95-3 | |
Record name | 1,1',1''-Methanetriyltris(1H-benzotriazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(1H-benzotriazol-1-yl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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